CLB Imp-H vs. EP-Listed Impurities A–F: Detection Frequency and Abundance in Clobazam Batches
In the 2017 impurity profiling study by Kumar et al., CLB Imp-H (CAS 37385-92-5) was detected in laboratory clobazam batches at a level of 0.02–0.12%, comparable to the six European Pharmacopoeia (EP)-listed impurities A–F [1]. Unlike Imp-A through Imp-F, which were previously known, Imp-H was a newly identified, previously unreported impurity, necessitating its independent synthesis and characterization for the first time [1]. This finding directly expanded the known impurity space of clobazam beyond the EP monograph, making CAS 37385-92-5 indispensable for complete impurity coverage in ANDA filings.
| Evidence Dimension | Detection level in clobazam batches (HPLC-UV) |
|---|---|
| Target Compound Data | 0.02–0.12% (CLB Imp-H) |
| Comparator Or Baseline | EP-listed impurities CLB Imp-A to Imp-F: also 0.02–0.12% range; previously reported in literature |
| Quantified Difference | Equivalent abundance range; however, Imp-H was previously unknown and requires dedicated reference standard procurement for regulatory compliance. |
| Conditions | Gradient HPLC method with UV detection; laboratory batches of clobazam from final synthetic step. |
Why This Matters
Procuring CAS 37385-92-5 as a reference standard is mandatory for ANDA applicants to demonstrate control of all process-related impurities, as its absence from the EP monograph at the time of the study means generic manufacturers cannot rely solely on compendial impurity standards.
- [1] Kumar N, Devineni SR, Gajjala PR, Gupta DK, Bhat S, Kumar R, Dubey SK, Kumar P. Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization using HPLC, LC-ESI/MSn and NMR. J Pharm Biomed Anal. 2017 Apr 15;137:268-278. doi: 10.1016/j.jpba.2017.01.051. View Source
